Cas no 683771-02-0 (4-[cyclohexyl(methyl)sulfamoyl]-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}benzamide)
![4-[cyclohexyl(methyl)sulfamoyl]-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}benzamide structure](https://www.kuujia.com/scimg/cas/683771-02-0x500.png)
4-[cyclohexyl(methyl)sulfamoyl]-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}benzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide
- Benzamide, N-4H-[1]benzothiopyrano[4,3-d]thiazol-2-yl-4-[(cyclohexylmethylamino)sulfonyl]-
- 4-[cyclohexyl(methyl)sulfamoyl]-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)benzamide
- 4-[cyclohexyl(methyl)sulfamoyl]-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}benzamide
- AB00673401-01
- AKOS024603346
- F1122-1440
- 683771-02-0
-
- Inchi: 1S/C24H25N3O3S3/c1-27(17-7-3-2-4-8-17)33(29,30)18-13-11-16(12-14-18)23(28)26-24-25-22-19-9-5-6-10-20(19)31-15-21(22)32-24/h5-6,9-14,17H,2-4,7-8,15H2,1H3,(H,25,26,28)
- InChI Key: SBYXGUAHKJYRKS-UHFFFAOYSA-N
- SMILES: C(NC1=NC2C3=C(SCC=2S1)C=CC=C3)(=O)C1=CC=C(S(N(C2CCCCC2)C)(=O)=O)C=C1
Computed Properties
- Exact Mass: 499.10580519g/mol
- Monoisotopic Mass: 499.10580519g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 33
- Rotatable Bond Count: 5
- Complexity: 791
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 141Ų
- XLogP3: 4.9
Experimental Properties
- Density: 1.45±0.1 g/cm3(Predicted)
- pka: 6.36±0.20(Predicted)
4-[cyclohexyl(methyl)sulfamoyl]-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1122-1440-5mg |
4-[cyclohexyl(methyl)sulfamoyl]-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}benzamide |
683771-02-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1122-1440-30mg |
4-[cyclohexyl(methyl)sulfamoyl]-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}benzamide |
683771-02-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1122-1440-10mg |
4-[cyclohexyl(methyl)sulfamoyl]-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}benzamide |
683771-02-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1122-1440-10μmol |
4-[cyclohexyl(methyl)sulfamoyl]-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}benzamide |
683771-02-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1122-1440-1mg |
4-[cyclohexyl(methyl)sulfamoyl]-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}benzamide |
683771-02-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1122-1440-25mg |
4-[cyclohexyl(methyl)sulfamoyl]-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}benzamide |
683771-02-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1122-1440-3mg |
4-[cyclohexyl(methyl)sulfamoyl]-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}benzamide |
683771-02-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1122-1440-4mg |
4-[cyclohexyl(methyl)sulfamoyl]-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}benzamide |
683771-02-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1122-1440-40mg |
4-[cyclohexyl(methyl)sulfamoyl]-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}benzamide |
683771-02-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1122-1440-15mg |
4-[cyclohexyl(methyl)sulfamoyl]-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}benzamide |
683771-02-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 |
4-[cyclohexyl(methyl)sulfamoyl]-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}benzamide Related Literature
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
5. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
Additional information on 4-[cyclohexyl(methyl)sulfamoyl]-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}benzamide
Introduction to 4-[cyclohexyl(methyl)sulfamoyl]-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}benzamide (CAS No. 683771-02-0)
4-[cyclohexyl(methyl)sulfamoyl]-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}benzamide, identified by its CAS number 683771-02-0, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule represents a novel scaffold designed to interact with biological targets, making it a promising candidate for further development in therapeutic applications. The compound's structure combines several pharmacophoric elements that are known to enhance binding affinity and selectivity, which are critical factors in drug design.
The core structure of 4-[cyclohexyl(methyl)sulfamoyl]-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}benzamide consists of a benzamide moiety linked to a thiochromenothiazole ring system. The benzamide group is a well-established pharmacophore in drug discovery, often contributing to the solubility and bioavailability of active compounds. The thiochromenothiazole moiety introduces additional complexity, providing potential for unique interactions with biological targets. This combination of structural features suggests that the compound may exhibit multifaceted biological activities.
In recent years, there has been growing interest in thiochromenothiazole derivatives due to their reported bioactivity in various disease models. Studies have indicated that these compounds can modulate multiple signaling pathways, making them attractive for the development of drugs targeting chronic and acute conditions. The presence of the cyclohexyl(methyl)sulfamoyl group further enhances the compound's potential by introducing hydrophobic and polar interactions, which can improve its binding properties to biological targets.
The synthesis of 4-[cyclohexyl(methyl)sulfamoyl]-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}benzamide involves multiple steps, each requiring precise control to ensure high yield and purity. The introduction of the thiochromenothiazole ring system is particularly challenging due to its sensitive electronic and steric properties. However, advances in synthetic methodologies have made it possible to construct this scaffold with increasing efficiency. The use of palladium-catalyzed cross-coupling reactions has been particularly useful in forming the key carbon-carbon bonds within the molecule.
Evaluation of the pharmacological properties of 4-[cyclohexyl(methyl)sulfamoyl]-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}benzamide has revealed promising results in preclinical studies. Initial assays have shown that the compound exhibits inhibitory activity against several enzymes and receptors implicated in various diseases. Notably, its interaction with protein kinases has been a focus of research due to the critical role these enzymes play in cellular signaling. The compound's ability to modulate kinase activity could make it a valuable tool for developing treatments against conditions such as cancer and inflammatory disorders.
The molecular modeling studies have provided insights into the binding mode of 4-[cyclohexyl(methyl)sulfamoyl]-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}benzamide with its target proteins. These studies have helped identify key interactions between the compound and its binding site, including hydrogen bonds, hydrophobic interactions, and π-stacking. Understanding these interactions is crucial for optimizing the compound's potency and selectivity. Additionally, computational simulations have suggested that modifications to the cyclohexyl(methyl)sulfamoyl group could further enhance binding affinity without compromising solubility.
In light of these findings, further investigation into the biological activity and pharmacokinetic properties of 4-[cyclohexyl(methyl)sulfamoyl]-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}benzamide is warranted. Preclinical studies should focus on evaluating its efficacy in animal models of disease and assessing its safety profile. Additionally, exploring synthetic alternatives to improve yield and scalability will be essential for advancing this compound towards clinical development.
The potential applications of 4-[cyclohexyl(methyl)sulfamoyl]-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}benzamide extend beyond traditional therapeutic areas. Its unique structural features make it a versatile scaffold for designing molecules with tailored biological activities. By leveraging computational chemistry and high-throughput screening techniques, researchers can rapidly identify derivatives with enhanced properties for specific therapeutic needs.
In conclusion, 4-[cyclohexyl(methyl)sulfamoyl]-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}benzamide (CAS No. 683771-02-0) represents a promising candidate for drug development due to its innovative structure and favorable pharmacological profile. Continued research into this compound will likely uncover new therapeutic applications and contribute to advancements in medicinal chemistry.
683771-02-0 (4-[cyclohexyl(methyl)sulfamoyl]-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}benzamide) Related Products
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)




